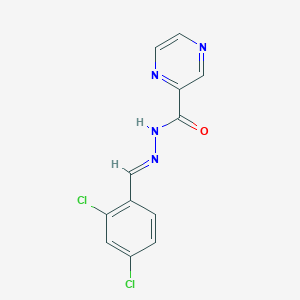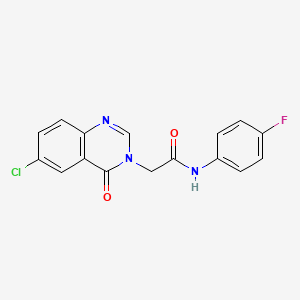
Pyrazine-2-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine-2-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a pyrazine ring, a carboxylic acid group, and a hydrazide moiety attached to a 2,4-dichloro-benzylidene group. It has garnered attention due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine-2-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide typically involves the condensation of pyrazine-2-carboxylic acid hydrazide with 2,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the condensation process, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pyrazine-2-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzylidene moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrazine derivatives. Substitution reactions result in the formation of new compounds with different functional groups attached to the benzylidene moiety.
Scientific Research Applications
Pyrazine-2-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an antioxidant and antiproliferative agent, making it of interest in biological studies.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyrazine-2-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide involves its interaction with molecular targets and pathways within cells. For instance, its anticancer activity is believed to be mediated through the inhibition of specific enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. Molecular docking studies have shown that the compound can effectively inhibit cyclin-dependent kinase 2 (CDK2) by forming hydrogen bonds with key amino acids in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carboxylic acid hydrazide: Lacks the 2,4-dichloro-benzylidene group but shares the pyrazine and hydrazide moieties.
2,4-Dichlorobenzaldehyde: Contains the 2,4-dichloro-benzylidene group but lacks the pyrazine and hydrazide components.
Uniqueness
Pyrazine-2-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 and its potential as an anticancer agent set it apart from other similar compounds.
Properties
Molecular Formula |
C12H8Cl2N4O |
|---|---|
Molecular Weight |
295.12 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H8Cl2N4O/c13-9-2-1-8(10(14)5-9)6-17-18-12(19)11-7-15-3-4-16-11/h1-7H,(H,18,19)/b17-6+ |
InChI Key |
XIEXXBJDAMXSQU-UBKPWBPPSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11988862.png)
![7,9-Dichloro-5-(4-ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988876.png)
![2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid](/img/structure/B11988881.png)
![4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11988883.png)
![3-(4-ethoxy-3-methoxyphenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11988890.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11988899.png)
![1H-Indole-2-sulfonic acid,5-[(aminocarbonyl)hydrazono]-2,3,5,6-tetrahydro-1-methyl-6-oxo-,monosodium salt](/img/structure/B11988906.png)
![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11988914.png)

![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide](/img/structure/B11988935.png)
![Phenol, 2-[(4-aminophenyl)azo]-4-methyl-](/img/structure/B11988946.png)

![(3Z)-3-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11988959.png)
![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11988963.png)
